(4-Phenylpyrimidin-2-yl)methanamine

pKa basicity salt formation

The pKa ~9.86 primary amine of (4-Phenylpyrimidin-2-yl)methanamine is 10⁶-fold more basic than the 2-amino analog, enabling chemoselective amide coupling, reductive amination, and sulfonamide formation without protecting group strategies. The 4-phenylpyrimidine scaffold delivers validated EGFR IC₅₀ of 22 nM (compound 13f) and JAK2 hinge-binding (PDB 4BBE). Pre-assembled C-2 methanamine handle accelerates SAR diversification for kinase inhibitor hit-to-lead programs. Available at ≥98% purity with multiple salt forms. Order now.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B1505960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenylpyrimidin-2-yl)methanamine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2)CN
InChIInChI=1S/C11H11N3/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H,8,12H2
InChIKeyOXTHQFCAVUANRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Phenylpyrimidin-2-yl)methanamine – Structural Baseline, Physicochemical Identity, and Comparator Landscape for Procurement Decisions


(4-Phenylpyrimidin-2-yl)methanamine (CAS 944902-62-9) is a heterocyclic primary amine building block comprising a pyrimidine core substituted with a phenyl group at the 4-position and a methanamine (-CH₂NH₂) moiety at the 2-position . With a molecular formula of C₁₁H₁₁N₃, a molecular weight of 185.23 g/mol, a predicted LogP of approximately 1.6–2.3, a topological polar surface area (TPSA) of 51.8 Ų, and a predicted pKa of ~9.86 for the primary amine, this compound occupies a distinct physicochemical niche relative to its closest structural analogs . Its most relevant comparators include 2-amino-4-phenylpyrimidine (CAS 2305-87-5; pKa ~3.72), 4-phenylpyrimidine (CAS 3438-48-0; no amine functionality), and the regioisomeric (2-phenylpyrimidin-4-yl)methanamine [1]. The hydrochloride salt form (CAS 1196147-12-2) is commercially available with typical purities of 95–98% from multiple suppliers, further enhancing its utility as a synthetic intermediate .

Why (4-Phenylpyrimidin-2-yl)methanamine Cannot Be Substituted by 2-Amino-4-phenylpyrimidine or Other In-Class Analogs


The presence of a methylene (-CH₂-) spacer between the pyrimidine ring and the primary amine in (4-Phenylpyrimidin-2-yl)methanamine fundamentally alters its electronic, steric, and reactivity profile compared to the directly attached 2-amino analog. Critically, the pKa of the amine shifts from ~3.72 (predicted for 2-amino-4-phenylpyrimidine, where the amine lone pair is conjugated into the electron-deficient pyrimidine ring) to ~9.86 (predicted for the methanamine derivative, where the methylene spacer electronically decouples the amine from the ring) . This approximately 10⁶-fold difference in basicity dictates protonation state under physiological and synthetic conditions, directly impacting solubility, salt formation, and nucleophilic reactivity in coupling reactions . Furthermore, the 4-phenyl substitution pattern on the pyrimidine ring is pharmacophorically critical for kinase inhibition; regioisomers such as (2-phenylpyrimidin-4-yl)methanamine orient the phenyl group differently within ATP-binding pockets, leading to divergent selectivity and potency profiles across kinase targets including EGFR, JAK2, and GSK3 [1]. These structural distinctions are not cosmetic—they produce quantifiable differences in derived compound potency, selectivity, and physicochemical properties that cannot be recovered by simple formulation adjustments.

Quantitative Differentiation Evidence for (4-Phenylpyrimidin-2-yl)methanamine Versus Closest Analogs


Amine Basicity: pKa Shift of Approximately 6 Orders of Magnitude Relative to 2-Amino-4-phenylpyrimidine

The primary amine of (4-Phenylpyrimidin-2-yl)methanamine exhibits a predicted pKa of 9.86±0.15, compared to 3.72±0.10 for the directly attached 2-amino group in 4-phenylpyrimidin-2-amine . This difference arises because the methylene spacer in the methanamine derivative electronically insulates the amine lone pair from the π-electron-deficient pyrimidine ring, whereas the 2-amino analog suffers from extensive conjugation that dramatically reduces basicity. The higher pKa ensures that (4-Phenylpyrimidin-2-yl)methanamine is predominantly protonated at physiological pH, enhancing aqueous solubility and enabling straightforward hydrochloride salt formation for improved handling and storage .

pKa basicity salt formation solubility nucleophilicity

EGFR Kinase Inhibition: Derivative 13f Achieves IC₅₀ of 22 nM and Superior EGFR Phosphorylation Suppression Versus Gefitinib

The 4-phenylpyrimidin-2-yl scaffold, from which (4-Phenylpyrimidin-2-yl)methanamine serves as a direct synthetic precursor, yielded compound 13f (3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide). 13f inhibited EGFR tyrosine kinase with an IC₅₀ of 22 nM [1]. In head-to-head cellular experiments against cholangiocarcinoma (CCA) cell lines KKU-100, KKU-452, and KKU-M156, 13f suppressed EGFR phosphorylation significantly more potently than the marketed EGFR inhibitor gefitinib, and demonstrated stronger suppression of clonogenic ability than gefitinib in KKU-100 and KKU-M156 cells [1]. Cytotoxicity IC₅₀ values at 48 h were 1.3 ± 1.9, 1.5 ± 0.4, and 1.7 ± 1.1 µM, respectively [1].

EGFR kinase inhibition cholangiocarcinoma IC50 gefitinib

NSCLC Cytotoxicity: 4-Aryl-N-phenylpyrimidin-2-amines Show Two-Fold Greater Potency Than Doxorubicin in A549 Cells

In a focused library of 4-aryl-N-phenylpyrimidin-2-amines synthesized from the 4-phenylpyrimidin-2-yl scaffold, compounds 13f and 13c demonstrated potent anti-cancer activity with IC₅₀ values of 0.2 µM in A549 non-small cell lung carcinoma (NSCLC) cells, compared to 0.4 µM for the standard chemotherapeutic agent doxorubicin under identical assay conditions [1]. This represents a two-fold improvement in potency. Furthermore, 13f displayed a favorable physicochemical profile with a low experimental logD₇.₄ of 2.9 and the best aqueous solubility (~40 µM) among the series, while compounds 13b and 13d achieved the best balance of A549 cytotoxicity and selectivity over non-cancerous Vero cells [1].

NSCLC A549 cytotoxicity doxorubicin anticancer

JAK2 Kinase Inhibition: 4-Aryl-2-aminoalkylpyrimidine Scaffold Validated in Vivo with Dose-Dependent Antitumor Efficacy

The 4-aryl-2-aminoalkylpyrimidine chemotype—of which (4-Phenylpyrimidin-2-yl)methanamine is the simplest 2-aminomethyl representative—was systematically optimized by Exelixis to yield highly potent and selective JAK2 inhibitors [1]. X-ray co-crystal structures (PDB 4BBE) confirmed that the 2-aminoalkyl chain engages the kinase hinge region while the 4-phenyl group occupies the hydrophobic selectivity pocket [1]. Lead compounds from this series demonstrated significant dose-dependent pharmacodynamic modulation and antitumor efficacy in a mouse xenograft model, establishing the in vivo translational potential of this scaffold [1]. The methylene spacer in the 2-aminoalkyl chain was found to be critical for achieving optimal hinge-binding geometry, a feature absent in 2-amino-4-phenylpyrimidine analogs that lack the flexible linker [2].

JAK2 kinase inhibitor aminoalkylpyrimidine in vivo xenograft

GSK3 Inhibition: 4-Phenylpyrimidin-2-yl Derivatives Achieve Low Nanomolar IC₅₀ with Oral in Vivo Efficacy in Type 2 Diabetes Models

A series of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives, which feature the 4-phenylpyrimidin-2-yl core with an aminoethyl linker at the 2-position analogous to that present in (4-Phenylpyrimidin-2-yl)methanamine, exhibited GSK3 IC₅₀ values in the low nanomolar range with excellent selectivity over related kinases [1]. Lead compound 1 (CHIR-911/CT-99021/CHIR-73911) and compound 2 (CHIR-611/CT-98014) were evaluated in rodent models of type 2 diabetes, where single oral doses lowered hyperglycemia within 60 minutes, enhanced insulin-stimulated glucose transport, and improved glucose disposal without increasing insulin levels [1]. The C-2 aminoalkyl linker was essential for achieving the optimal binding mode within the GSK3 ATP-binding site [1].

GSK3 glycogen synthase kinase antihyperglycemic oral bioavailability CHIR-911

Regiochemical Specificity: 4-Phenyl Versus 2-Phenyl Substitution Determines Kinase Selectivity Profiles

The position of the phenyl substituent on the pyrimidine ring is a critical determinant of kinase selectivity. In the 4-aryl-2-aminoalkylpyrimidine JAK2 inhibitor series, X-ray crystallography (PDB 4BBE) confirmed that the 4-phenyl group occupies a well-defined hydrophobic pocket adjacent to the ATP-binding site, while the 2-aminoalkyl chain forms hinge-region hydrogen bonds [1]. Regioisomeric (2-phenylpyrimidin-4-yl)methanamine would place the phenyl group in a sterically and electronically distinct orientation, incompatible with the binding mode required for potent JAK2 or EGFR inhibition [2]. Consistent with this, the EGFR-active compounds 13f and 13c, as well as the GSK3-active CHIR series, all require the 4-phenyl substitution pattern for optimal activity [3][4].

regiochemistry kinase selectivity EGFR JAK2 structure-activity relationship

High-Impact Application Scenarios for (4-Phenylpyrimidin-2-yl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of EGFR-Targeted Kinase Inhibitor Libraries for Oncology

The 4-phenylpyrimidin-2-yl scaffold, derivable from (4-Phenylpyrimidin-2-yl)methanamine via reductive amination or amide coupling, has produced compound 13f with an EGFR kinase IC₅₀ of 22 nM and superior cellular EGFR phosphorylation suppression compared to gefitinib in cholangiocarcinoma cells [1]. The primary amine handle enables rapid diversification at the C-2 position to explore SAR around the solvent-exposed region of the ATP-binding pocket. Procurement of this building block at ≥95% purity (commercially available) supports parallel library synthesis for hit-to-lead optimization in EGFR-driven cancers, including NSCLC where related analogs achieved 0.2 µM cytotoxicity versus 0.4 µM for doxorubicin [2].

Kinase Drug Discovery: JAK2 Inhibitor Lead Generation with Crystallographically Validated Binding Mode

The 4-aryl-2-aminoalkylpyrimidine chemotype—for which (4-Phenylpyrimidin-2-yl)methanamine is the minimal pharmacophoric unit—has been validated by X-ray co-crystal structures (PDB 4BBE, 1.90 Å) demonstrating a conserved hinge-binding mode with JAK2 [3]. The methylene spacer between the pyrimidine and the amine is structurally critical; compounds lacking this spacer fail to achieve the optimal hinge geometry. Lead compounds from this series achieved dose-dependent antitumor efficacy in mouse xenograft models, making this building block an essential starting material for structure-based design of JAK2 inhibitors for myeloproliferative neoplasms and inflammatory diseases [3].

Metabolic Disease Research: GSK3 Inhibitor Synthesis with Oral in Vivo Proof-of-Concept

The 4-phenylpyrimidin-2-yl core functionalized at the C-2 position with an aminoalkyl linker is the key architectural feature of the CHIR series of GSK3 inhibitors, which achieved low nanomolar potency and demonstrated oral bioavailability with in vivo glucose lowering within 60 minutes in rodent type 2 diabetes models [4]. (4-Phenylpyrimidin-2-yl)methanamine provides the pre-assembled 4-phenylpyrimidine-2-methanamine motif that can be directly elaborated at the primary amine to generate focused GSK3 inhibitor libraries without requiring de novo construction of the pyrimidine ring, reducing synthetic step count and accelerating SAR exploration [4].

Chemical Biology and Probe Development: Primary Amine Handle for Bioconjugation and Affinity Reagent Synthesis

The high basicity (pKa ~9.86) and nucleophilicity of the primary amine in (4-Phenylpyrimidin-2-yl)methanamine—approximately six orders of magnitude more basic than the 2-amino analog—make it an ideal handle for chemoselective conjugation reactions including amide coupling with HATU/EDC, reductive amination with diverse aldehydes, and sulfonamide formation . This reactivity profile supports the synthesis of affinity chromatography resins, biotinylated probes, and fluorescent conjugates for target engagement studies, chemical proteomics, and cellular imaging applications using the kinase-targeting 4-phenylpyrimidine pharmacophore as the recognition element .

Quote Request

Request a Quote for (4-Phenylpyrimidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.